molecular formula C10H7BrN2O2S B13668557 Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

Cat. No.: B13668557
M. Wt: 299.15 g/mol
InChI Key: JRCODXASPGKTBK-UHFFFAOYSA-N
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Description

Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thioamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and the bromopyridine moiety can enhance the compound’s binding affinity to biological targets. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds .

Mechanism of Action

The mechanism of action of Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-Chloropyridin-3-yl)thiazole-4-carboxylate
  • Methyl 2-(5-Fluoropyridin-3-yl)thiazole-4-carboxylate
  • Methyl 2-(5-Iodopyridin-3-yl)thiazole-4-carboxylate

Uniqueness

Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The combination of the thiazole and bromopyridine moieties also enhances its biological activity, making it a valuable compound in medicinal chemistry .

Biological Activity

Methyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, focusing on its antimicrobial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine moiety, characterized by the following molecular formula:

  • Molecular Formula : C₉H₈BrN₃O₂S
  • Molecular Weight : Approximately 273.15 g/mol

This unique structure contributes to its electronic properties and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing notable activity:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundP. aeruginosa64 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. This compound has shown promising results in vitro against various cancer cell lines. For instance, a study tested the compound against HepG2 hepatocellular carcinoma cells using MTT assays:

CompoundCell LineIC50 (µM)
This compoundHepG212.5 µM
Control (Doxorubicin)HepG210 µM

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .

3. Anticonvulsant Activity

Thiazole derivatives are also noted for their anticonvulsant properties. The compound was evaluated in animal models for its efficacy in preventing seizures:

CompoundModel UsedEffective Dose (mg/kg)
This compoundMES model<20 mg/kg
Control (Ethosuximide)MES model140 mg/kg

The results indicate that the compound possesses significant anticonvulsant activity, potentially offering a new avenue for epilepsy treatment .

Case Studies and Research Findings

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of thiazole derivatives highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant pathogens .
  • Anticancer Research : In vitro studies demonstrated that modifications to the thiazole structure could enhance cytotoxicity against cancer cells, with methyl substitution playing a critical role in increasing biological activity .
  • Anticonvulsant Evaluation : The compound was tested in various seizure models, showing efficacy comparable to established anticonvulsants like ethosuximide, indicating its potential as a new therapeutic agent for epilepsy .

Properties

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

methyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H7BrN2O2S/c1-15-10(14)8-5-16-9(13-8)6-2-7(11)4-12-3-6/h2-5H,1H3

InChI Key

JRCODXASPGKTBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br

Origin of Product

United States

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